![molecular formula C18H19F2N3O2 B2904748 2-((1-(2,4-二氟苯甲酰)哌啶-4-基)甲基)-6-甲基吡哒嗪-3(2H)-酮 CAS No. 2309712-14-7](/img/structure/B2904748.png)
2-((1-(2,4-二氟苯甲酰)哌啶-4-基)甲基)-6-甲基吡哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as DFPM or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. DFPM has shown potential as a therapeutic agent in the treatment of various B cell-related diseases, including autoimmune disorders and certain types of cancer.
科学研究应用
分子结构和相互作用
对类似化合物(如卤代苯甲酰哌嗪)的研究表明,尽管结构相似,分子构象和分子间相互作用却有很大差异。例如,研究表明不同的类似物可以形成不同的氢键模式,影响其三维结构,并可能影响其生物活性和溶解性 (宁纳纳雅卡·马赫沙等人,2019)。
合成和抗菌评价
已经探索了源自类似分子骨架的新化合物的合成及其抗菌特性。例如,一系列 1,4-二取代的 1,2,3-三唑衍生物对各种革兰氏阳性菌、革兰氏阴性菌和真菌菌株表现出中等至良好的活性 (拉胡尔·P·贾达夫等人,2017)。
构象分析
已经评估了与目标核心结构相关的构象受限化合物作为抗精神病剂的潜力。这些研究涉及详细的构象分析,以了解分子结构和药理活性之间的关系 (E. Raviña 等人,2000)。
新型合成路线
开发具有相似结构基序的化合物的合成新方法一直是研究的一个重要领域。已经开发出可见光驱动的方案,在温和条件下合成哌嗪(与目标化合物共享的核心结构特征)(罗宾·盖瑞特等人,2020)。
作用机制
Target of Action
The primary target of the compound “2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is currently unknown. The compound is structurally similar to certain intermediates used in the synthesis of Risperidone , suggesting it may interact with similar targets.
Mode of Action
Given its structural similarity to Risperidone intermediates , it may interact with similar receptors or enzymes.
Pharmacokinetics
Its molecular weight (240.25 g/mol ) suggests it could be orally bioavailable, as compounds under 500 g/mol generally have good oral absorption.
属性
IUPAC Name |
2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVCGKSARQQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。